molecular formula C11H8N2O B1453071 5-(furan-3-yl)-1H-indazole CAS No. 885272-45-7

5-(furan-3-yl)-1H-indazole

Cat. No. B1453071
M. Wt: 184.19 g/mol
InChI Key: DFKQMHNYJYMOCK-UHFFFAOYSA-N
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Description

“5-(furan-3-yl)-1H-indazole” is a chemical compound that contains a furan ring and an indazole ring . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Indazole is a type of azole and consists of a pyrazole ring fused to a benzene ring. The specific compound “5-(furan-3-yl)-1H-indazole” would have the furan ring attached at the 5-position of the indazole ring .

Scientific Research Applications

  • Antimicrobial Activity

    • Field: Pharmacology and Medicine
    • Application: Furan derivatives, particularly 5-nitrosubstituted, have found wide applications in pharmacology and medicine for the treatment of bacterial and parasitic infections .
    • Method: The synthesis of active pharmaceutical ingredients is illustrated in the referenced article .
    • Results: The antimicrobial results of the examined compounds revealed promising results and some derivatives have activities similar to the references used .
  • Synthesis of Heterocyclic Compounds

    • Field: Organic Chemistry
    • Application: Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds .
    • Method: Ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-thiazole-5-carboxylate, 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one, and 1-(2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one were synthesized from the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with different halogenated compounds .
    • Results: A new series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties were synthesized using hydrazonoyl halides as precursors and evaluated for their in vitro antibacterial, and antifungal activities .
  • Synthesis of 3-Aryl-3-(Furan-2-yl)propenoic Acid Derivatives

    • Field: Organic Chemistry
    • Application: A novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
    • Method: The synthesis is based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .
    • Results: The results of this synthesis method are not provided in the referenced article .
  • Synthesis of 5-(furan-3-yl)barbiturate/thiobarbiturate Derivatives

    • Field: Organic Chemistry
    • Application: An effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives .
    • Method: A one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent .
    • Results: A series of new polyfunctionalized 5-(furan-3-yl)barbiturates and 5-(furan-3-yl)thiobarbiturates were synthesized .
  • Furan Platform Chemicals

    • Field: Green Chemistry
    • Application: The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
    • Method: The method involves the use of biomass to produce furan platform chemicals .
    • Results: The results of this method are not provided in the referenced article .
  • Regiospecific Synthesis of Polysubstituted Furans

    • Field: Organic Chemistry
    • Application: Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates .
    • Method: The synthesis is done from various sulfur ylides and alkyl acetylenic carboxylates .
    • Results: Polysubstituted furans were prepared in moderate to good yields .
  • Synthesis of 5-(furan-3-yl)barbiturate/thiobarbiturate Derivatives

    • Field: Organic Chemistry
    • Application: An effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives .
    • Method: A one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent .
    • Results: A series of new polyfunctionalized 5-(furan-3-yl)barbiturates and 5-(furan-3-yl)thiobarbiturates were synthesized .
  • Furan Platform Chemicals

    • Field: Green Chemistry
    • Application: The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
    • Method: The method involves the use of biomass to produce furan platform chemicals .
    • Results: The results of this method are not provided in the referenced article .
  • Regiospecific Synthesis of Polysubstituted Furans

    • Field: Organic Chemistry
    • Application: Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates .
    • Method: The synthesis is done from various sulfur ylides and alkyl acetylenic carboxylates .
    • Results: Polysubstituted furans were prepared in moderate to good yields .

Safety And Hazards

The safety data sheet for “5-(furan-3-yl)-1H-indazole” indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to handle the compound with appropriate protective equipment and to avoid release to the environment .

properties

IUPAC Name

5-(furan-3-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQMHNYJYMOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=COC=C3)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696198
Record name 5-(Furan-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-3-yl)-1H-indazole

CAS RN

885272-45-7
Record name 5-(Furan-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-45-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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